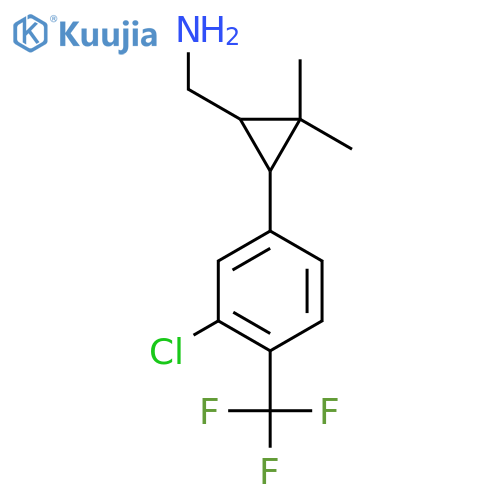

Cas no 2229283-01-4 ({3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)

2229283-01-4 structure

商品名:{3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine

{3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine 化学的及び物理的性質

名前と識別子

-

- {3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine

- {3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine

- 2229283-01-4

- EN300-1941483

-

- インチ: 1S/C13H15ClF3N/c1-12(2)9(6-18)11(12)7-3-4-8(10(14)5-7)13(15,16)17/h3-5,9,11H,6,18H2,1-2H3

- InChIKey: QSGOONBWOIJSQC-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(F)(F)F)C=CC(=C1)C1C(CN)C1(C)C

計算された属性

- せいみつぶんしりょう: 277.0845117g/mol

- どういたいしつりょう: 277.0845117g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 26Ų

{3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1941483-0.5g |

{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |

2229283-01-4 | 0.5g |

$1084.0 | 2023-09-17 | ||

| Enamine | EN300-1941483-2.5g |

{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |

2229283-01-4 | 2.5g |

$2211.0 | 2023-09-17 | ||

| Enamine | EN300-1941483-1.0g |

{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |

2229283-01-4 | 1g |

$1357.0 | 2023-05-27 | ||

| Enamine | EN300-1941483-0.05g |

{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |

2229283-01-4 | 0.05g |

$948.0 | 2023-09-17 | ||

| Enamine | EN300-1941483-10.0g |

{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |

2229283-01-4 | 10g |

$5837.0 | 2023-05-27 | ||

| Enamine | EN300-1941483-5g |

{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |

2229283-01-4 | 5g |

$3273.0 | 2023-09-17 | ||

| Enamine | EN300-1941483-10g |

{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |

2229283-01-4 | 10g |

$4852.0 | 2023-09-17 | ||

| Enamine | EN300-1941483-0.1g |

{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |

2229283-01-4 | 0.1g |

$993.0 | 2023-09-17 | ||

| Enamine | EN300-1941483-0.25g |

{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |

2229283-01-4 | 0.25g |

$1038.0 | 2023-09-17 | ||

| Enamine | EN300-1941483-5.0g |

{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |

2229283-01-4 | 5g |

$3935.0 | 2023-05-27 |

{3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

2229283-01-4 ({3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine) 関連製品

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量